molecular formula C19H22N4O2 B6751341 N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide

N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide

Cat. No.: B6751341
M. Wt: 338.4 g/mol
InChI Key: QTWUGUBSNMMFIM-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and indolizine moieties in its structure suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-20-16-12-14(5-6-18(16)23(13)10-11-24)21-19(25)15-7-9-22-8-3-2-4-17(15)22/h2-4,7-9,14,24H,5-6,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWUGUBSNMMFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)CCC(C2)NC(=O)C3=C4C=CC=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzimidazole intermediate, which can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditionsThe final step is the coupling of the benzimidazole and indolizine intermediates to form the target compound, often using amide bond formation techniques under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the development of more efficient catalysts and reagents to minimize by-products and waste. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the hydroxyethyl side chain can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine.

    Substitution: The aromatic rings in the benzimidazole and indolizine moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the amide bond can produce an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The indolizine moiety may interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, and translation. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.

    Indolizine Derivatives: Compounds like camptothecin, which is known for its anticancer properties.

Uniqueness

N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide is unique due to the combination of benzimidazole and indolizine moieties in a single molecule. This dual functionality may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .

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